![molecular formula C16H18BrNO4S B609652 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate CAS No. 216853-60-0](/img/structure/B609652.png)
3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate
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Overview
Description
The compound is a derivative of the bicyclo[3.2.1]oct-2-ene structure . It has a bromine atom attached to a thiophene ring (3-Bromo-2-thienyl), and a methyl group attached to an azabicyclo[3.2.1]oct-2-ene structure. The term “fumarate” suggests it’s a salt or ester of fumaric acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The bicyclo[3.2.1]oct-2-ene structure is a type of carbocyclic compound with two fused rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromine atom on the thiophene ring could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like bicyclo[3.2.1]oct-2-ene have a molecular weight of 108.1809 .Scientific Research Applications
Nicotinic Acetylcholine Receptor Agonist
NS3861 is an agonist of nicotinic acetylcholine receptors (nAChRs) and binds with high affinity to heteromeric α3β4 nAChR . The binding Ki values are 0.62, 25, 7.8, 55 nM for α3β4, α3β2, α4β4, α4β2, respectively .
Neurological Research
Given its role as a nicotinic acetylcholine receptor agonist, NS3861 can be used in neurological research to study the function and role of these receptors in the nervous system .
Pharmacological Studies
NS3861 can be used in pharmacological studies to understand the effects of activating nicotinic acetylcholine receptors . This can provide insights into potential therapeutic applications.
Drug Development
The high affinity of NS3861 for certain nAChR subtypes suggests potential for drug development, particularly for conditions that may benefit from modulation of these receptor subtypes .
Biochemical Research
NS3861 can be used in biochemical research to study the interaction between ligands and their receptors, providing valuable information about receptor function and structure .
Anaerobic Conditions Survival
Fumarate reductase, an enzyme that can reduce fumarate to succinate using flavin adenine dinucleotide (FAD) as a cofactor, is crucial in cell survival under anaerobic conditions . Although NS3861 is not directly linked to this process, the fumarate in its name suggests a potential connection that could be explored in future research.
Mechanism of Action
Target of Action
NS3861 (fumarate), also known as NS 3861 or 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate, is an agonist of nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to heteromeric α3β4 nAChR . The binding Ki values are 0.62, 25, 7.8, 55 nM for α3β4, α3β2, α4β4, α4β2, respectively .
Mode of Action
It displays higher efficacy at the α3β2 receptor compared with the α3β4 receptor, with EC50s of 1.7 and 0.15 μM for α3β2 and α3β4 receptor, respectively . NS3861 shows high affinity and partial agonist properties in α3β4-expressed nAChRs .
properties
IUPAC Name |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene;(E)-but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNS.C4H4O4/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12;5-3(6)1-2-4(7)8/h4-6,9-10H,2-3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBSQPLWTVQFGJ-WLHGVMLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NS3861 (fumarate) |
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